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molecular formula C11H9ClN4O B8412776 8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one

8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one

Cat. No. B8412776
M. Wt: 248.67 g/mol
InChI Key: LHUBAPWIYFPXRQ-UHFFFAOYSA-N
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Patent
US04296239

Procedure details

A stirred mixture of 8-chloro-5,6-dihydro-1-methyl-4H-s-triazolo[4,3-a][1,4]benzodiazepin-6-one (VIIa) (24.87 g., 0.1 mole) and dry pyridine (1420 ml.) was treated with phosphorus pentasulfide (24.45 g., 0.11 mole) and refluxed for 2.5 hours, under nitrogen. The mixture was cooled, concentrated in vacuo, and the residue mixed with water and chloroform. The mixture was neutralized with sodium bicarbonate and the solid collected by filtration. This solid was washed with chloroform and recrystallized from a chloroform/methanol/ethyl acetate mixture to give 20.31 g., melting point 303°-308° of the titled product (VIIIa). Additional product was obtained from the chloroform filtrates which were washed with brine, dried (Na2SO4) and concentrated. The residue was crystallized from a chloroform/methanol/ethyl acetate mixture to give 2.93 g., melting point 298°-303°; and 0.78 g., melting point 302°-305° of the title compound (VIIIa) (91% overall yield). The analytical sample was recrystallized from methylene chloride/methanol and had: melting point 306°-308°; uv (EtOH) λ max 223 mμ (ε31,500), 316 (7700). The ir and nmr spectra support the proposed structure.
Quantity
24.87 g
Type
reactant
Reaction Step One
Quantity
1420 mL
Type
solvent
Reaction Step One
Quantity
24.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12]([CH3:15])=[N:13][N:14]=[C:10]3[CH2:9][NH:8][C:7](=O)[C:6]=2[CH:17]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12]([CH3:15])=[N:13][N:14]=[C:10]3[CH2:9][NH:8][C:7](=[S:19])[C:6]=2[CH:17]=1

Inputs

Step One
Name
Quantity
24.87 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(NCC=3N2C(=NN3)C)=O)C1
Name
Quantity
1420 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
24.45 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours, under nitrogen
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue mixed with water and chloroform
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
This solid was washed with chloroform
CUSTOM
Type
CUSTOM
Details
recrystallized from a chloroform/methanol/ethyl acetate mixture
CUSTOM
Type
CUSTOM
Details
to give 20.31 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(NCC=3N2C(=NN3)C)=S)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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